molecular formula C6H2BrClFNO4S B2687804 4-Bromo-2-fluoro-5-nitrobenzenesulfonyl chloride CAS No. 1805189-54-1

4-Bromo-2-fluoro-5-nitrobenzenesulfonyl chloride

Cat. No. B2687804
CAS RN: 1805189-54-1
M. Wt: 318.5
InChI Key: KCOKAVUWZUOEQU-UHFFFAOYSA-N
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Description

“4-Bromo-2-fluoro-5-nitrobenzenesulfonyl chloride” is a chemical compound with the molecular formula C6H2BrClFNO4S . It has a molecular weight of 318.51 .


Synthesis Analysis

The synthesis of this compound involves multi-step reactions . The first step involves the use of N-bromosuccinimide in dichloromethane at 0 °C . The second step involves the use of concentrated sulphuric acid, sodium nitrite, copper (II) sulphate pentahydrate, and sodium hydrogen carbonate in water, acetic acid, and cyclohexane .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H2BrClFNO4S/c7-3-1-4(9)6(15(8,13)14)2-5(3)10(11)12/h1-2H . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound participates in the generation of tricyclic benzothiadiazepine-1,1-dioxde via pairing reactions with (S)-prolinol .

Scientific Research Applications

Synthesis of Key Intermediates

One significant application of 4-Bromo-2-fluoro-5-nitrobenzenesulfonyl chloride is in the synthesis of key intermediates for chemical compounds. For example, it has been used in the production of methyl 5-amino-2-chloro-4-fluorophenylthioacetate, a crucial intermediate for the synthesis of herbicidal compounds such as j7uthiacet-methyl. The efficient synthesis of this intermediate showcases the role of this compound in facilitating the development of new pesticides and herbicides with potentially improved efficacy and safety profiles (Xiao-hua Du et al., 2005).

Bioconjugate Chemistry Applications

Another crucial application lies in bioconjugate chemistry, where this compound's derivatives have been utilized for activating hydroxyl groups on polymeric carriers. This activation facilitates the covalent attachment of biological molecules to solid supports, such as enzymes and antibodies, without losing their biological activity. Such advancements are vital in developing therapeutic applications, including bioselective separation techniques for treating diseases by targeting specific cell types. This illustrates the compound's utility in creating biologically functional materials for medical and research applications (Y. A. Chang et al., 1992).

Mechanism of Action

The mechanism of action of this compound involves electrophilic aromatic substitution . The nitronium ion attacks the aromatic ring to give first a nitrobenzenium ion and then an aromatic nitro compound .

Safety and Hazards

This compound causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use protective equipment when handling it .

properties

IUPAC Name

4-bromo-2-fluoro-5-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO4S/c7-3-1-4(9)6(15(8,13)14)2-5(3)10(11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOKAVUWZUOEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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